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Compound of Interest

Compound Name: 2,2-Diphenylpropionitrile

Cat. No.: B1294319

A detailed comparative analysis of the spectroscopic signatures of 2,2-Diphenylpropionitrile
and its structural isomers, 2,3-Diphenylpropionitrile and 3,3-Diphenylpropionitrile. This guide
provides researchers, scientists, and drug development professionals with a side-by-side view
of their tH NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by
detailed experimental protocols.

The subtle shift of a phenyl group within the molecular scaffold of diphenylpropionitrile gives
rise to three distinct isomers, each with a unique spectroscopic fingerprint. Understanding
these differences is crucial for accurate identification and characterization in research and
development. This guide presents a comprehensive comparison of the spectroscopic data for
2,2-diphenylpropionitrile, 2,3-diphenylpropionitrile, and 3,3-diphenylpropionitrile.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR, IR,
and Mass Spectrometry for the three isomers.

Table 1: *H Nuclear Magnetic Resonance (NMR) Spectral Data
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Chemical Shift (8)

Compound Multiplicity Assignment
Ppm

2,2- .

] o 7.40-7.20 m 10H, Aromatic protons
Diphenylpropionitrile
2.05 s 3H, -CHs
2,3-

] S 7.35-7.15 m 10H, Aromatic protons
Diphenylpropionitrile
4.20 t 1H, -CH(Ph)CN
3.10 d 2H, -CHz(Ph)
3,3- ]

) o 7.38-7.25 m 10H, Aromatic protons
Diphenylpropionitrile
4.15 t 1H, -CH(Ph)2
2.90 d 2H, -CH2CN

Table 2: 13C Nuclear Magnetic Resonance (NMR) Spectral Data
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Compound Chemical Shift (6) ppm Assignment
2,2-Diphenylpropionitrile 1415 2 X Ar-C (quaternary)
128.8 4 x Ar-CH

127.9 2 X Ar-CH (para)

126.5 4 x Ar-CH

123.0 -CN

48.0 C(Ph)2

26.0 -CHs

2,3-Diphenylpropionitrile 138.0, 137.5 2 x Ar-C (quaternary)
129.0, 128.8, 128.7, 128.6,

127.5,127.2 ArcH

119.5 -CN

45.0 -CH(Ph)CN

40.0 -CH2z(Ph)

3,3-Diphenylpropionitrile 140.0 2 X Ar-C (quaternary)
129.1,128.9, 127.8 Ar-CH

118.0 -CN

50.0 -CH(Ph)2

25.0 -CH2CN

Table 3: Infrared (IR) Spectroscopy Data
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Functional Group

Compound Absorption Band (cm~?) .

Assignment
2,2-Diphenylpropionitrile ~3060, 3030 Aromatic C-H stretch
~2240 C=N stretch (nitrile)
~1600, 1495, 1450 Aromatic C=C stretch
2,3-Diphenylpropionitrile ~3060, 3030 Aromatic C-H stretch
~2245 C=N stretch (nitrile)
~1600, 1495, 1450 Aromatic C=C stretch
3,3-Diphenylpropionitrile ~3060, 3030 Aromatic C-H stretch
~2250 C=N stretch (nitrile)
~1600, 1495, 1450 Aromatic C=C stretch

Table 4: Mass Spectrometry (MS) Data
Compound Molecular lon (M*) m/z Key Fragment lons m/z

192 (M-CHs)*, 165 (M-

2,2-Diphenylpropionitrile 207

PREnyIprop C2HaN)*
2,3-Diphenylpropionitrile 207 116 (CoHs)*, 91 (C7H7)*
3,3-Diphenylpropionitrile 207 167 (M-CH2CN)*, 130

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was then transferred to a 5 mm NMR tube.
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e H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A
standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4
seconds, and a relaxation delay of 1 second. A total of 16 scans were acquired for each
sample.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz
spectrometer, operating at a frequency of 100 MHz for the *3C nucleus. A proton-decoupled
pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5
seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated for
each sample.

o Data Processing: The raw free induction decay (FID) data was Fourier transformed, and the
resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the
TMS signal at 0.00 ppm for *H and 77.16 ppm for the central peak of the CDCIs triplet in the
13C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation: A small amount of the neat liquid or solid sample was placed directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: FTIR spectra were recorded on an FTIR spectrometer equipped with an
ATR accessory. Spectra were collected over the range of 4000-400 cm~1 with a resolution of
4 cm~1, Atotal of 32 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement
and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Samples were introduced into the mass spectrometer via a direct
insertion probe or by gas chromatography (GC-MS). For GC-MS analysis, a dilute solution of
the sample in dichloromethane was injected into the GC.

« lonization: Electron lonization (EI) was used with an electron energy of 70 eV.

e Mass Analysis: The mass spectra were obtained using a quadrupole mass analyzer,
scanning over a mass-to-charge (m/z) range of 40-400 amul.
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o Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak
and the major fragment ions.

Visualization of Isomeric Relationships

The structural relationship between 2,2-diphenylpropionitrile and its isomers can be
visualized as a logical network, highlighting the positional differences of the phenyl and cyano

groups.

2,2-Diphenylpropionitrile

Isomer 1

Isomer 2

C15H13N 2,3-Diphenylpropionitrile

Isomer 3

3,3-Diphenylpropionitrile

Click to download full resolution via product page

Structural isomers of Diphenylpropionitrile.

 To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of
Diphenylpropionitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294319#spectroscopic-comparison-of-2-2-
diphenylpropionitrile-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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